molecular formula C9H11NO2 B1603056 5-Ethyl-2-methylisonicotinic acid CAS No. 855270-32-5

5-Ethyl-2-methylisonicotinic acid

Cat. No. B1603056
M. Wt: 165.19 g/mol
InChI Key: UXFZPLPHPPIRAG-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylisonicotinic acid, also known as EMINA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMINA is a derivative of isonicotinic acid and is a member of the pyridine family.

Mechanism Of Action

5-Ethyl-2-methylisonicotinic acid's mechanism of action is not well understood, but it is believed to interact with various biological targets. 5-Ethyl-2-methylisonicotinic acid has been shown to bind to proteins such as bovine serum albumin and human serum albumin. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 5-Ethyl-2-methylisonicotinic acid's interaction with these targets may explain its potential applications in various scientific research fields.

Biochemical And Physiological Effects

5-Ethyl-2-methylisonicotinic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals. 5-Ethyl-2-methylisonicotinic acid has also been shown to possess anti-inflammatory properties and can inhibit the production of inflammatory cytokines. Additionally, 5-Ethyl-2-methylisonicotinic acid has been shown to possess antitumor properties and can inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

5-Ethyl-2-methylisonicotinic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various scientific research fields. 5-Ethyl-2-methylisonicotinic acid is also stable under various conditions, making it suitable for various applications. However, 5-Ethyl-2-methylisonicotinic acid's limitations include its low solubility in water, which may limit its use in aqueous-based reactions. Additionally, 5-Ethyl-2-methylisonicotinic acid's mechanism of action is not well understood, which may limit its potential applications in certain scientific research fields.

Future Directions

For 5-Ethyl-2-methylisonicotinic acid research include the development of new 5-Ethyl-2-methylisonicotinic acid-based MOFs with improved catalytic activity, the synthesis of novel organic compounds using 5-Ethyl-2-methylisonicotinic acid as a building block, and the investigation of 5-Ethyl-2-methylisonicotinic acid's potential applications in drug discovery. Additionally, further research is needed to understand 5-Ethyl-2-methylisonicotinic acid's mechanism of action and its potential applications in various scientific research fields.

Scientific Research Applications

5-Ethyl-2-methylisonicotinic acid has shown promise in various scientific research fields due to its unique properties. It has been used as a ligand in metal-organic frameworks (MOFs) and coordination polymers. 5-Ethyl-2-methylisonicotinic acid-based MOFs have been shown to exhibit excellent catalytic activity in various organic reactions, including the synthesis of fine chemicals and pharmaceuticals. 5-Ethyl-2-methylisonicotinic acid has also been used as a building block in the synthesis of novel organic compounds, including heterocyclic compounds and chiral auxiliaries.

properties

IUPAC Name

5-ethyl-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-7-5-10-6(2)4-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFZPLPHPPIRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628163
Record name 5-Ethyl-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-methylisonicotinic acid

CAS RN

855270-32-5
Record name 5-Ethyl-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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